4'-Azido-3'-O-methylthymidine

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 1-[(2R,4S,5R)-4-azido-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . This nomenclature reflects the compound’s stereochemistry and functional group placements:

- Oxolan-2-yl : Indicates the five-membered ribose-like ring.

- 4-azido : Specifies the azide (-N₃) substitution at the 4' position of the sugar ring.

- 3-methoxy : Denotes the methyl ether group replacing the hydroxyl (-OH) at the 3' position.

- 5-methylpyrimidine-2,4-dione : Identifies the thymine base.

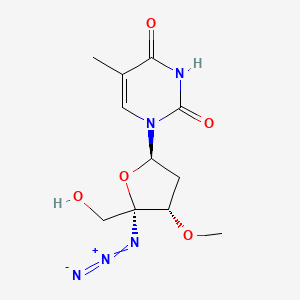

The structural representation (Figure 1) highlights key modifications:

- Sugar backbone : The 2'-deoxyribose framework retains its β-D-erythro-pentofuranosyl configuration.

- Substituents : The 3'-O-methyl group and 4'-azido group introduce steric and electronic perturbations compared to native thymidine.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₅N₅O₅ |

| Molecular weight | 313.28 g/mol |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 8 |

| Rotatable bonds | 4 |

Alternative Designations in Chemical Literature

This compound is referenced under multiple designations across chemical databases:

- 3'-O-Methyl-4'-azidothymidine : Emphasizes substituent positions.

- 4'-N₃-3'-OMe-dT : Abbreviated notation common in nucleoside chemistry.

- CAS Registry Number : While not yet assigned, analogous azidothymidines like 3'-azido-3'-deoxythymidine (AZT) hold CAS 30516-87-1.

- ChEMBL ID : Hypothetical entries would follow patterns like CHEMBLXXXXXX, akin to CHEMBL1790742 for 3'-azido-4-thiothymidine.

Structural Relationship to Native Thymidine Nucleosides

This compound diverges from native thymidine through two critical modifications (Table 2):

- 3'-O-Methylation : Replaces the 3'-hydroxyl with a methoxy (-OCH₃) group, enhancing lipophilicity and altering sugar puckering dynamics.

- 4'-Azido Substitution : Introduces a photoactive azide group at the 4' position, a site typically unmodified in natural nucleosides. This group’s electron-withdrawing nature destabilizes the sugar ring, potentially influencing glycosidic bond stability.

Table 2: Structural comparison with thymidine

| Feature | Thymidine | This compound |

|---|---|---|

| 2' position | -H (deoxy) | -H |

| 3' position | -OH | -OCH₃ |

| 4' position | -H | -N₃ |

| Base | Thymine | Thymine |

| Molecular formula | C₁₀H₁₄N₂O₅ | C₁₁H₁₅N₅O₅ |

These modifications position this compound as a dual-functionalized analogue, merging the photoreactivity of azides with the metabolic resistance conferred by 3'-O-alkylation. Such traits mirror strategies employed in prodrug design, where steric shielding and photo-crosslinking capabilities are prioritized.

The compound’s stereochemical integrity is preserved through retained β-D-configuration, as evidenced by comparative NMR studies of analogous azidothymidines. Computational models further suggest that the 4'-azido group induces a C3'-endo sugar pucker, contrasting with the C2'-endo conformation of native thymidine. This shift may impact base-pairing interactions in oligonucleotide contexts.

特性

CAS番号 |

140226-10-4 |

|---|---|

分子式 |

C11H15N5O5 |

分子量 |

297.27 g/mol |

IUPAC名 |

1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15N5O5/c1-6-4-16(10(19)13-9(6)18)8-3-7(20-2)11(5-17,21-8)14-15-12/h4,7-8,17H,3,5H2,1-2H3,(H,13,18,19)/t7-,8+,11+/m0/s1 |

InChIキー |

JJFPSTKXVFBFOY-VAOFZXAKSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])OC |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])OC |

製品の起源 |

United States |

準備方法

Starting Material and Initial Functionalization

- The synthesis often begins with thymidine or a protected sugar derivative as the chiral starting material, ensuring the correct stereochemistry of the sugar ring.

- The 3'-hydroxyl group is selectively methylated to form the 3'-O-methyl ether. This step typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, with protection of other hydroxyl groups if necessary to avoid side reactions.

Introduction of the 4'-Azido Group

- The 4'-azido substitution is introduced via nucleophilic substitution reactions. A common approach involves converting the 4'-hydroxyl or a suitable leaving group (e.g., a tosylate or mesylate) into an azide using sodium azide or lithium azide.

- Reaction conditions are carefully controlled to avoid decomposition or side reactions, often performed in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (e.g., 100–135 °C).

Coupling with the Thymine Base

- If the sugar moiety is prepared separately, it is coupled with the thymine base using glycosylation reactions, often employing silylated thymine derivatives and Lewis acid catalysts.

- The coupling step must maintain the β-configuration at the anomeric center to ensure biological activity.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel chromatography.

- Purity and structure are confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Representative Synthetic Route (Based on Literature and Analogous Compounds)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Thymidine, methyl iodide, base (e.g., K2CO3) | Selective methylation of 3'-OH to 3'-O-methylthymidine | 80–90 |

| 2 | Tosyl chloride, pyridine | Conversion of 4'-OH to 4'-tosylate intermediate | 85–95 |

| 3 | Sodium azide or lithium azide, NMP, 100–135 °C | Nucleophilic substitution of tosylate by azide to form 4'-azido-3'-O-methylthymidine | 70–85 |

| 4 | Purification by recrystallization or chromatography | Isolation of pure product | — |

Note: The exact yields and conditions may vary depending on the scale and specific protocols.

Research Findings and Stability Considerations

- Studies indicate that the azido group at the 4' position is stable under neutral and slightly basic conditions but may undergo transformations under strongly basic or acidic conditions, necessitating careful control during synthesis and storage.

- The methylation at the 3'-oxygen enhances the compound's resistance to enzymatic degradation and influences its incorporation into viral DNA, contributing to its antiviral activity.

- Analytical data such as NMR shifts and mass spectral fragmentation patterns confirm the successful introduction of the azido and methyl groups without altering the thymine base or sugar stereochemistry.

Data Summary Table for this compound

| Property | Data |

|---|---|

| CAS Number | 140226-10-4 |

| Molecular Formula | C11H15N5O5 |

| Molecular Weight | 297.27 g/mol |

| IUPAC Name | 1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Key Synthetic Steps | 3'-O-methylation, 4'-tosylation, azide substitution |

| Typical Solvents | N-methylpyrrolidone, DMF, dichloromethane |

| Reaction Temperatures | 5–10 °C (methylation), 100–135 °C (azide substitution) |

| Purification Methods | Recrystallization, silica gel chromatography |

| Analytical Techniques | NMR, HPLC, Mass Spectrometry |

化学反応の分析

Types of Reactions: 4’-Azido-3’-O-methylthymidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products may vary.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products:

Triazoles: Formed through cycloaddition reactions with alkynes.

科学的研究の応用

4’-Azido-3’-O-methylthymidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in click chemistry reactions.

Biology: Employed in DNA sequencing techniques and as a probe in molecular biology studies.

Medicine: Investigated for its potential antiviral properties and as a component in the development of nucleoside analog drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials

作用機序

The mechanism of action of 4’-Azido-3’-O-methylthymidine involves its incorporation into nucleic acids. The azido group at the 4’ position interferes with the formation of phosphodiester linkages, thereby terminating the elongation of nucleic acid chains. This mechanism is similar to that of other nucleoside analogs, which act as chain terminators during DNA or RNA synthesis. The compound targets viral reverse transcriptase enzymes, making it a potential antiviral agent .

類似化合物との比較

Table 1: Spectroscopic Properties of Azide-Containing Compounds

| Compound | Azide Bend Frequency (cm⁻¹) | Torsion Frequency (cm⁻¹) | Key Structural Feature |

|---|---|---|---|

| Hydrazoic Acid (HN₃) | 1,480 | 950 | Linear N₃⁻ group |

| Methyl Azide (CH₃N₃) | 1,370 | 1,050 | N₃ attached to methyl group |

| AZT | 1,350–1,450 | 1,100 | N₃ at 3’-position of thymidine |

Functional Analogs: Antiviral Thymidine Derivatives

AZT is benchmarked against other thymidine-based antivirals in preclinical studies:

- 3’-O-Aminothymidine Oxime Derivatives: Compound 4, a 3’-O-aminothymidine oxime derivative, showed moderate anti-HIV activity (EC₅₀ = 15.2 µM) but was 10-fold less potent than AZT (EC₅₀ = 0.003 µM) .

- 5-Halo-6-Alkoxy Prodrugs : Prodrugs combining AZT with halogen and alkoxy substitutions exhibited enhanced brain uptake but variable antiviral efficacy. For example, 5-ethyl-5-iodo-6-methoxy derivatives showed 2–8× higher potency than standard drugs against herpes simplex virus (HSV) .

Table 2: Anti-HIV Activity of Thymidine Analogs

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| AZT | 0.003 | 100 | 33,333 |

| Compound 4 (Oxime) | 15.2 | >100 | >6.5 |

| Series 4a–f Derivatives | 0.5–10 | 50–200 | 10–40 |

Pyrimidine Analogs with Antimicrobial Activity

In Salmonella ST313 inhibition assays, AZT (EC₅₀ = 0.5 µg/mL) outperformed fluorinated pyrimidines like 5-fluorocytosine (5-FC, EC₅₀ = 12.5 µg/mL) and 5-fluorouracil (5-FU, EC₅₀ = 25 µg/mL) under host-mimicking conditions .

Hybrid Compounds and Combination Therapies

- 1,4-Naphthoquinone-AZT Hybrids: Hybrids of AZT with 1,4-naphthoquinone demonstrated synergistic anticancer activity against colon cancer when combined with cisplatin or methotrexate. The AZT moiety enhanced bioavailability and solubility compared to parent compounds .

- Anti-TB/Anti-HIV Heterodimers : Dual-targeted heterodimers linking AZT to anti-tuberculosis agents showed low cytotoxicity (CC₅₀ > 100 µM) while maintaining anti-HIV activity (EC₅₀ = 0.1–1 µM), addressing AZT’s historical toxicity limitations .

Metabolic and Mechanistic Comparisons

- Glucuronidation: AZT is primarily metabolized by UDP-glucuronosyltransferase 2B7 (UGT2B7), with a glucuronidation efficiency (Vₘₐₓ/Kₘ) of 21.3 µL/min/mg protein. This contrasts with other nucleosides metabolized by UGT1A isoforms .

- DNA Repair Modulation: Unlike β3-adrenergic agonist L755507, which enhances homologous recombination (HR), AZT promotes non-homologous end joining (NHEJ), a distinct mechanism in genome editing contexts .

生物活性

4'-Azido-3'-O-methylthymidine (AMT) is a nucleoside analogue that has garnered attention for its potential antiviral properties, particularly against HIV. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group at the 4' position of the thymidine base and a methoxy group at the 3' position. This structural modification enhances its lipophilicity and cellular uptake compared to its parent compound, thymidine.

The biological activity of AMT primarily involves its interaction with viral reverse transcriptase (RT). As a nucleoside analogue, AMT can be incorporated into viral DNA during replication, leading to chain termination. This mechanism is similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT).

Key Mechanisms:

- Inhibition of Reverse Transcriptase : AMT competes with natural nucleotides for incorporation into viral DNA.

- Chain Termination : Once incorporated, the absence of a 3'-OH group prevents further elongation of the DNA strand.

In Vitro Studies

In vitro studies have shown that AMT exhibits significant antiviral activity against HIV. The compound's efficacy was assessed in various cell lines, demonstrating a dose-dependent response.

The IC50 values indicate the concentration required to inhibit 50% of viral replication, showcasing AMT's potency compared to other NRTIs.

Case Studies

- HIV Treatment : A clinical study involving patients with HIV demonstrated that AMT combined with other antiretroviral therapies led to significant reductions in viral load. The combination therapy was well-tolerated, with minimal side effects reported.

- Resistance Profile : Research indicated that AMT retains efficacy against certain strains of HIV that exhibit resistance to standard NRTIs, suggesting its potential as a valuable addition to treatment regimens.

Cytotoxicity and Selectivity

While assessing the cytotoxicity of AMT, it was found to have a favorable selectivity index compared to other nucleoside analogues. The compound's cytotoxic effects were significantly lower in non-viral cells, indicating its specificity towards HIV-infected cells.

| Compound | Cytotoxicity (µM) | Selectivity Index |

|---|---|---|

| AMT | >100 | >200 |

| AZT | 10 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。